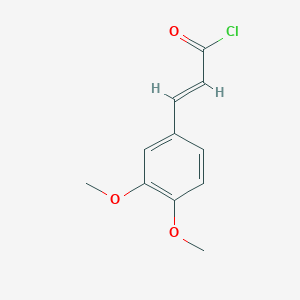

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

描述

(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride is an α,β-unsaturated acyl chloride characterized by a conjugated system with electron-rich 3,4-dimethoxyphenyl substituents. It serves as a key intermediate in synthesizing bioactive molecules, including cinnamamide derivatives and heterocyclic compounds . Its synthesis involves refluxing 3,4-dimethoxy cinnamic acid with thionyl chloride (SOCl₂), yielding the reactive acyl chloride . This compound’s reactivity is attributed to the electron-donating methoxy groups, which enhance resonance stabilization of the carbonyl group and influence its electrophilicity.

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDZRSNJGRIAKS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-08-1 | |

| Record name | 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction with Thionyl Chloride (SOCl₂)

- Procedure:

3,4-Dimethoxycinnamic acid is refluxed with an excess of thionyl chloride, typically at temperatures between 70°C and 90°C, for 2 to 4 hours. The reaction proceeds via nucleophilic substitution where the hydroxyl group of the carboxylic acid is replaced by chlorine, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as byproducts. - Reaction equation:

$$

\text{3,4-dimethoxycinnamic acid} + \text{SOCl}2 \rightarrow (2E)-3-(3,4-\text{dimethoxyphenyl})acryloyl chloride + \text{SO}2 + \text{HCl}

$$ - Conditions:

- Reflux under anhydrous conditions

- Use of inert atmosphere (e.g., nitrogen) to prevent moisture ingress

- Reaction time: 2–4 hours

- Workup:

Excess thionyl chloride and volatile byproducts are removed by distillation under reduced pressure. The crude acyl chloride is purified by vacuum distillation or recrystallization from suitable solvents such as hexane or ethyl acetate. - Yield and Purity:

Yields typically range from 80% to 95%, with purity >95% achievable after purification. - Notes:

This method is widely used due to the availability and cost-effectiveness of thionyl chloride and the straightforward reaction conditions.

Alternative Chlorinating Agents

- Oxalyl chloride (COCl)₂:

Sometimes used as an alternative to thionyl chloride, oxalyl chloride reacts similarly with carboxylic acids to form acyl chlorides, often at lower temperatures and with milder conditions. However, it is more expensive and less commonly used for this specific compound. - Phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃):

These reagents can also convert carboxylic acids to acyl chlorides but are less favored due to harsher reaction conditions and more difficult workup.

Industrial and Process Considerations

Scale-Up and Reaction Optimization

- Temperature control: Maintaining the reaction temperature between 80°C and 90°C is critical to avoid side reactions such as polymerization of the acrylate double bond.

- Use of polymerization inhibitors: To prevent unwanted polymerization during chlorination, inhibitors such as hydroquinone or phenothiazine may be added in small amounts (0.05–2% by weight).

- Removal of byproducts: Efficient distillation setups are used to continuously remove SO₂ and HCl gases, driving the reaction forward and improving yield.

- Moisture exclusion: The entire process is conducted under dry, inert atmosphere to prevent hydrolysis of the acyl chloride.

Alternative Industrial Method: Reaction of Acrylic Acid with Phenylchloroform

- A patented process for acryloyl chloride production involves reacting acrylic acid with phenylchloroform in the presence of Lewis acid catalysts and polymerization inhibitors at 105–180°C. Although this method is for acryloyl chloride itself, it illustrates industrial approaches to acyl chloride synthesis that could be adapted for substituted cinnamic acids.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thionyl chloride chlorination | 3,4-Dimethoxycinnamic acid + SOCl₂ (excess) | 70–90 (reflux) | 2–4 hours | 80–95 | Most common; requires dry conditions |

| Oxalyl chloride chlorination | 3,4-Dimethoxycinnamic acid + (COCl)₂ | 0–50 | 1–3 hours | 75–90 | Milder conditions; more expensive |

| PCl₅ or PCl₃ chlorination | 3,4-Dimethoxycinnamic acid + PCl₅ or PCl₃ | 50–100 | 2–5 hours | 70–85 | Less common; harsher conditions |

| Industrial acryloyl chloride | Acrylic acid + phenylchloroform + Lewis acid | 105–180 | 0.5–5 hours | High | For acryloyl chloride; adaptable method |

Research Findings and Analytical Characterization

- Spectroscopic confirmation: The product is typically characterized by:

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$-NMR shows characteristic vinyl protons at δ ~6.5–7.5 ppm with coupling constants confirming the (E)-configuration. $$^{13}C$$-NMR confirms the carbonyl carbon at ~165–170 ppm.

- Infrared (IR) Spectroscopy: Strong absorption bands at ~1800 cm⁻¹ corresponding to the acyl chloride C=O stretch.

- Mass Spectrometry (MS): Molecular ion peak at m/z 226.66 consistent with molecular weight.

- Purity assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to confirm purity >95%.

- Stability: The compound is moisture sensitive and should be stored under inert atmosphere at low temperature to prevent hydrolysis.

科学研究应用

Potential Therapeutic Applications

Research indicates that compounds similar to (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride exhibit notable biological activities, including antioxidant and hypolipidemic effects. For instance, cinnamic acid derivatives have shown significant radical scavenging activity and the ability to reduce hyperlipidemia in animal models . The structural similarities suggest that this compound may also possess these beneficial properties, warranting further investigation into its therapeutic potential.

Case Study: Antioxidant Activity

A study evaluating various cinnamic acid derivatives demonstrated that modifications to the phenolic structure significantly influenced their antioxidant capabilities. The findings suggest that the methoxy groups in this compound could enhance its electron-donating capacity, potentially increasing its effectiveness as an antioxidant agent .

Synthesis of Polymeric Materials

This compound can be utilized in the synthesis of polymeric materials due to its reactive acrylate functionality. It can participate in radical polymerization reactions, leading to the formation of various copolymers that exhibit unique physical and chemical properties.

Data Table: Comparison of Polymerization Reactivity

| Compound Name | Structure Features | Reactivity |

|---|---|---|

| (2E)-3-(4-methoxyphenyl)acryloyl chloride | Similar acrylate structure but with one methoxy group | Moderate |

| (2E)-3-(3-methylphenyl)acryloyl chloride | Contains a methyl group instead of methoxy groups | Lower |

| (2E)-3-(4-chlorophenyl)acryloyl chloride | Substituted with a chlorine atom | Higher |

The presence of two methoxy groups in this compound enhances its reactivity compared to structurally similar compounds, suggesting it may be particularly useful in creating advanced polymeric materials.

Interaction Studies

The reactivity of this compound with biological molecules presents opportunities for exploring its role as a therapeutic agent. Interaction studies could assess its binding affinity and biological activity against various targets, including enzymes and receptors involved in disease processes.

Potential for Drug Development

Given its structural features and potential biological activities, this compound may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or metabolic disorders. Further research is needed to elucidate its mechanism of action and therapeutic efficacy.

作用机制

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride with structurally related acryloyl chlorides:

Key Observations :

- Electron-Donating Groups (e.g., methoxy in 3,4-dimethoxy and 3,4,5-trimethoxy derivatives) increase resonance stabilization and reactivity in nucleophilic acyl substitutions .

- Electron-Withdrawing Groups (e.g., Cl, NO₂) reduce electron density at the carbonyl carbon, altering reaction kinetics and product stability .

- Steric Effects : Bulkier substituents (e.g., 1-naphthyl) hinder reaction rates in sterically demanding environments .

Antioxidant and Enzyme Inhibition

- This compound derivatives exhibit potent antioxidant activity due to methoxy groups’ radical-scavenging properties. For instance, its cyclopentanone analogs showed strong inhibition of angiotensin-converting enzyme (ACE) and tyrosinase .

- Chlorinated analogs (e.g., 4-chloro and 2,4-dichloro derivatives) demonstrate lower antioxidant capacity but higher cytotoxicity, attributed to halogen-induced oxidative stress .

- Nitro-substituted derivatives (e.g., 3-nitrophenyl) are less explored for biological activity but are utilized in nitroaromatic drug precursors .

生物活性

(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride, also known as 3,4-Dimethoxycinnamoyl chloride, is a compound with significant potential in organic synthesis and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure:

- Molecular Formula: C12H13ClO3

- Molecular Weight: 240.68 g/mol

- Melting Point: 80-82 °C

- Boiling Point: Predicted at approximately 3449±270 °C

- Density: 1.212 g/cm³

Synthesis:

The synthesis of this compound typically involves the reaction of (2E)-3-(3,4-dimethoxyphenyl)acrylic acid with thionyl chloride under anhydrous conditions:

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound and its derivatives. A study synthesized a series of amide chalcones derived from this compound and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| LQM328 | 15 |

| LQM331 | 18 |

| LQM334 | 20 |

Antiviral Activity

In vitro studies have highlighted the potential antiviral activity of acrylamide derivatives related to this compound against the Chikungunya virus (CHIKV). Molecular docking studies revealed that these compounds interact effectively with the E3-E2-E1 glycoproteins complex of CHIKV, inhibiting viral entry .

| Derivative | Viral Inhibition (%) at 20 µM | Cytotoxicity (%) at 20 µM |

|---|---|---|

| LQM328 | 33.1 | 41.5 |

| LQM334 | 36.3 | Non-cytotoxic |

| LQM335 | No activity | Non-cytotoxic |

The mechanism by which this compound exhibits its biological effects involves several biochemical pathways:

-

Antimicrobial Mechanism:

- The compound disrupts bacterial cell membranes, leading to cell lysis.

- It may inhibit key metabolic pathways in bacteria.

- Antiviral Mechanism:

Case Study 1: Synthesis and Evaluation of Chalcones

A series of chalcone derivatives synthesized using this compound were evaluated for their antimicrobial properties. The study revealed that modifications to the phenolic structure significantly enhanced antibacterial activity .

Case Study 2: Antiviral Screening Against CHIKV

A comprehensive screening of acrylamide derivatives showed that LQM334 significantly reduced the percentage of CHIKV-positive cells from 74.07% to 0.88% after treatment . This study underlines the potential for developing new antiviral agents based on this compound.

常见问题

Q. What is the optimal synthetic route for (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, and how can reaction conditions be optimized?

The compound is synthesized via refluxing 3,4-dimethoxy cinnamic acid with excess thionyl chloride (SOCl₂) at 80–90°C for 4 hours, followed by distillation of unreacted SOCl₂. Key parameters include maintaining anhydrous conditions, precise temperature control, and stoichiometric excess of SOCl₂ to ensure complete conversion. Post-reaction, the crude product is typically used directly in subsequent reactions (e.g., amide coupling) without purification, as described in thionyl chloride-mediated acyl chloride syntheses .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological characterization involves:

- Thin-layer chromatography (TLC) to monitor reaction progress using acetone as a solvent system.

- Spectroscopic techniques :

- IR spectroscopy to confirm C=O (1750–1820 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

- ¹H/¹³C-NMR to verify the (E)-configuration (trans coupling constant ~15–16 Hz for α,β-unsaturated protons) and methoxy group signals (δ ~3.8–3.9 ppm).

- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]⁺ or [M-Cl]⁺ fragments). Direct crystallization or derivatization into stable amides (e.g., thiophene-based adducts) can aid in structural confirmation .

Q. What are the storage and handling protocols for this compound?

Due to its moisture sensitivity and reactivity:

- Store under inert gas (N₂/Ar) at –20°C in sealed, amber glass vials.

- Use anhydrous solvents (e.g., acetone, THF) for dissolution.

- Avoid prolonged exposure to air or humidity, which can hydrolyze the acyl chloride to the corresponding carboxylic acid. Safety protocols from analogous acyl chlorides recommend using fume hoods and PPE (gloves, goggles) due to corrosive and lachrymatory hazards .

Advanced Research Questions

Q. How does the (E)-configuration of the acryloyl group influence reactivity in nucleophilic acyl substitution reactions?

The (E)-configuration imposes steric constraints that favor selective attack by nucleophiles (e.g., amines, alcohols) at the carbonyl carbon. Computational studies (e.g., DFT calculations) on analogous α,β-unsaturated acyl chlorides suggest that the trans geometry reduces electronic conjugation with the aromatic ring, enhancing electrophilicity at the carbonyl center. Experimental validation involves comparing reaction rates and byproduct profiles between (E)- and (Z)-isomers .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from:

- Rotameric equilibria in amide derivatives (e.g., restricted rotation around the C–N bond).

- Residual solvent peaks or impurities from incomplete purification. Solutions include:

- Variable-temperature NMR to assess dynamic effects.

- Single-crystal X-ray diffraction (as in related 3,4-dimethoxyphenyl acrylamide derivatives) for unambiguous conformation analysis .

Q. How can computational modeling predict the stability and reactivity of this compound in complex reaction systems?

Molecular docking and quantum mechanical calculations (e.g., using Gaussian or ORCA software) can model:

Q. What role does the 3,4-dimethoxyphenyl substituent play in modulating the compound’s electronic properties?

The electron-donating methoxy groups increase electron density in the aromatic ring, stabilizing the α,β-unsaturated system via resonance. This reduces electrophilicity at the β-carbon but enhances carbonyl reactivity. Comparative studies with mono-methoxy analogs (e.g., 4-methoxycinnamoyl chloride) show slower hydrolysis rates for the 3,4-dimethoxy derivative, attributed to steric and electronic effects .

Q. How is this compound utilized in synthesizing bioactive molecules?

The compound serves as a key intermediate in:

- Antioxidant and anti-inflammatory agents : Coupling with 2-aminothiophenes yields amide derivatives with radical-scavenging activity (IC₅₀ ~10–50 μM in DPPH assays) .

- Agrochemicals : Derivatives like dimethomorph (a fungicide) incorporate the 3,4-dimethoxyphenylacryloyl moiety, leveraging its photostability and target-binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。